Controlled Lipophilicity: Quantified XLogP3-AA Reduction vs. 6-Chloro Analog
The target compound exhibits a significantly lower computed lipophilicity (XLogP3-AA = -0.5) compared to its 6-chloropyridazine analog (XLogP3-AA = 0.4) [1][2]. This difference of -0.9 log units indicates substantially higher aqueous solubility and reduced membrane permeability, a critical design parameter for optimizing ADME profiles or aqueous reaction conditions.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | 2-[(6-Chloropyridazin-3-yl)amino]ethan-1-ol: 0.4 |
| Quantified Difference | Target compound is 0.9 log units lower (more hydrophilic) |
| Conditions | Computed value by XLogP3 3.0 algorithm as reported in PubChem [1][2]. |
Why This Matters
A lower logP directly influences a compound's behavior in aqueous-based assays and synthetic procedures, making it a preferable choice for applications requiring water-soluble building blocks.
- [1] PubChem. (2024). Compound Summary for CID 17978925, 2-[(Pyridazin-3-yl)amino]ethan-1-ol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary for CID 582312, 2-[(6-Chloropyridazin-3-yl)amino]ethan-1-ol. National Center for Biotechnology Information. View Source
